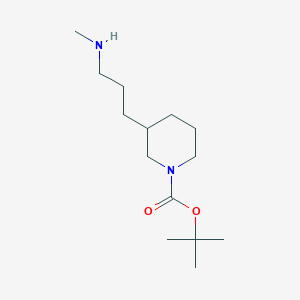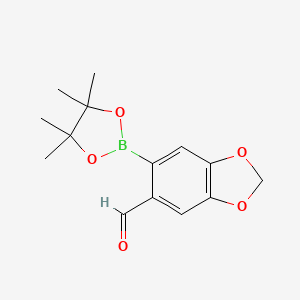
2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable entity for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne
Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the click reaction and subsequent steps under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of advanced materials with unique properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and other biological processes.
Mecanismo De Acción
The mechanism of action of 2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
- 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one oxime
Uniqueness
2-(5-methyl-1H-1,2,3-triazol-1-yl)ethan-1-aminedihydrochloride is unique due to its specific structure, which combines the triazole ring with an ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H12Cl2N4 |
|---|---|
Peso molecular |
199.08 g/mol |
Nombre IUPAC |
2-(5-methyltriazol-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-5-4-7-8-9(5)3-2-6;;/h4H,2-3,6H2,1H3;2*1H |
Clave InChI |
VJGYWDBARLKPTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=NN1CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)

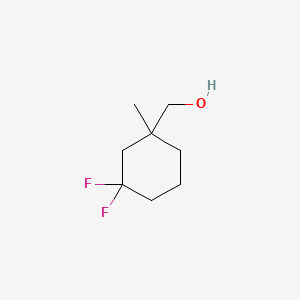

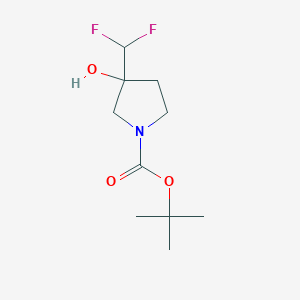
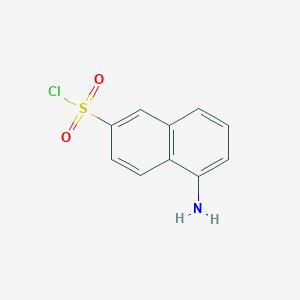
![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)

![Tert-butyl 6,6-difluoro-3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13549895.png)
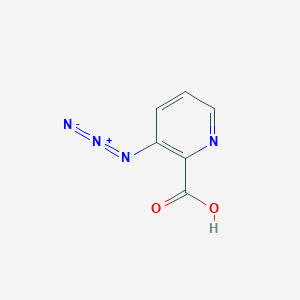
![methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B13549907.png)
